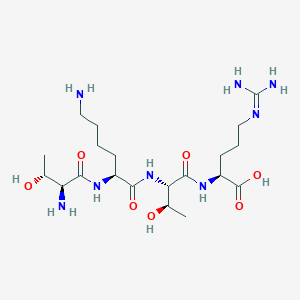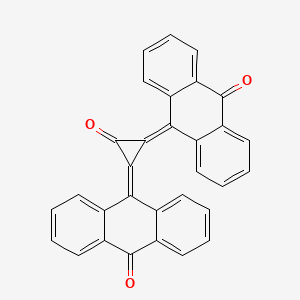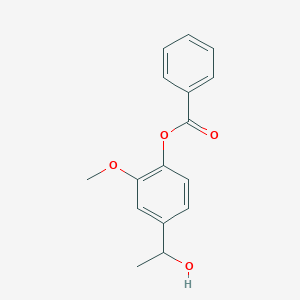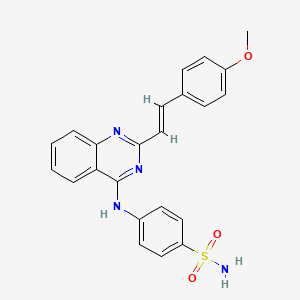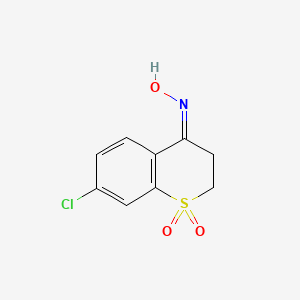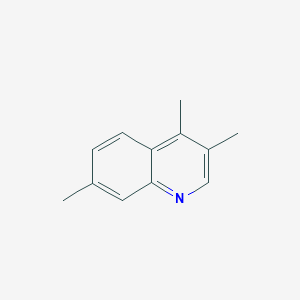
3,4,7-Trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Trimethylquinoline is an organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyridine ring system this compound is distinguished by three methyl groups attached to the quinoline ring at positions 3, 4, and 7
Synthetic Routes and Reaction Conditions:
Combes Quinoline Synthesis: This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of an intermediate Schiff base. The reaction typically uses concentrated sulfuric acid as a catalyst.
Skraup Synthesis: This is a general method for synthesizing quinolines, including this compound.
Industrial Production Methods: Industrial production of this compound often employs variations of the above synthetic routes, optimized for large-scale production. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions are common, particularly at positions with higher electron density.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, polyphosphoric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines depending on the electrophile used.
Scientific Research Applications
3,4,7-Trimethylquinoline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,7-Trimethylquinoline involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The exact pathways depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
2,3,4-Trimethylquinoline: Another trimethyl-substituted quinoline with different substitution patterns.
1,2-Dihydro-2,2,4-Trimethylquinoline: A dihydro derivative with distinct chemical properties.
Quinoline: The parent compound without methyl substitutions.
Uniqueness: The presence of methyl groups at positions 3, 4, and 7 can affect its electronic properties and steric interactions, distinguishing it from other quinoline derivatives .
Properties
CAS No. |
72681-39-1 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3,4,7-trimethylquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-11-10(3)9(2)7-13-12(11)6-8/h4-7H,1-3H3 |
InChI Key |
SGFBAXNBPVFOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


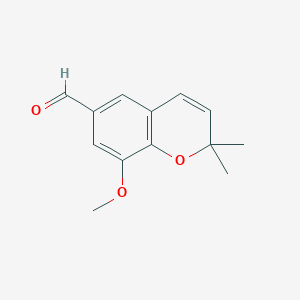
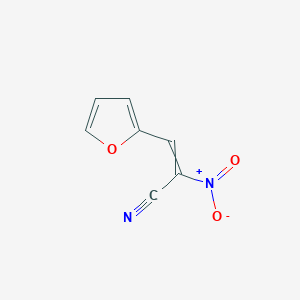


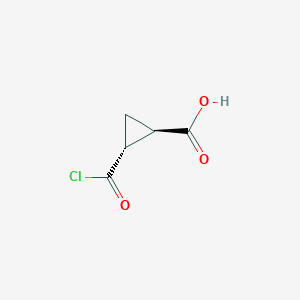
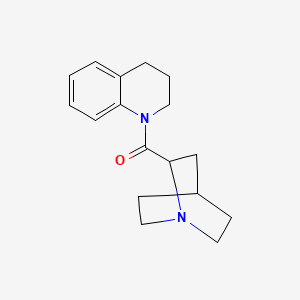
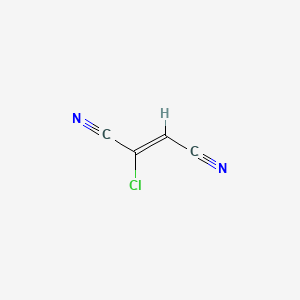
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
